Cas no 122672-46-2 ((1R,2S)-2-Aminocyclopentanecarboxylic acid)
(1R,2S)-2-Aminocyclopentanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S)-2-Aminocyclopentanecarboxylic acid
- cis-2-Amino-1-cyclopentanecarboxylic acid
- (1R,2S)-2-aminocyclopetanecarboxylic acid
- FR-109615
- Antibiotic FR-109615
- (1R,2S)-2-AMINO-CYCLOPETANECARBOXYLIC ACID
- (1R)-2β-Amino-1β-cyclopentanecarboxylic acid
- (1R,2S)-2-aminocyclopentane-1-carboxylic acid
- Cyclopentanecarboxylic acid, 2-aMino-, (1R-cis)-
- Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)- (9CI)
- MFCD00882461
- FR 109615
- (1R-cis)-2-Aminocyclopentanecarboxylic acid
- (1R,2S)-cis-2-aminocyclopentanecarboxylic acid
- FR-109615, cis-(+/-)-
- 122672-46-2
- CS-0131294
- cis-(+/-)-2-amino-cyclopentanecarboxylic acid
- CISPENTACIN, (-)-(1R,2S)-
- Cis-Pentacin
- cis-(1R,2S)-2-Aminocyclopentane-1-carboxylic acid
- 2-Aminocyclopentanecarboxylic acid, (Z)-
- TS-7177
- (-)-(1R,2S)-Cispentacin
- Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-rel-
- AKOS006237128
- DTXSID40924231
- J-520067
- Cispentacin, (-)-
- 9ZJP849D4I
- Cispentacin
- (1R,2S)-2-AMINO-CYCLOPENTANECARBOXYLIC ACID
- UNII-9ZJP849D4I
- J-500322
- (1R,2S)-cis-2-Amino-cyclopentane carboxylic acid
- Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-
- CHEBI:218430
- EN300-159750
- Rel-(1R,2S)-2-aminocyclopentanecarboxylic acid
- Y1E02L9HC2
- 2-Aminocyclopentane-carboxylic acid (1 R,2 S)-form
- (-)-Cispentacin
- CHEMBL1191824
- Racemic Cis-2-aminocyclopentanecarboxylic Acid
- F12971
- (2S),(1R)-2-Amino-cyclopentanecarboxylic acid
- (+/-)-Cispentacin
- cis-2-Amino-1-cyclopentanecarboxylicacid
- (-)-cis-2-ACPC
- UNII-Y1E02L9HC2
- cis-2-Amino-cyclopentanecarboxylic acid
- BDBM50339908
- cis-2-amino-1-cyclopentane-carboxylic acid
- [(1R,2S)-2-aminocyclopentane-1-carboxylic acid]
- Cispentacin, (+/-)-
- FR-109615, (+/-)-
- cis-2-Amino-1-cyclopentanecarboxylic acid relative stereochemistry
- FR-109615, CIS-(-)-
- SCHEMBL85607
- AMY21145
- MFCD00143982
- (+/-)-2-Aminocyclopentane-carboxylic acid
- 37910-65-9
- Antibiotic FR 109615
- AKOS015854163
- Cyclopentanecarboxylic acid, 2-amino-, cis-
-
- MDL: MFCD00882461
- Inchi: 1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
- InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
- SMILES: OC([C@@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 129.078979
- Monoisotopic Mass: 129.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: -2
Experimental Properties
- Density: 1.19
- Boiling Point: 264.7°C at 760 mmHg
- Flash Point: 113.9°C
- Refractive Index: 1.514
- PSA: 63.32000
- LogP: 0.89870
(1R,2S)-2-Aminocyclopentanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202908-1g |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid |
122672-46-2 | 95% | 1g |
$631 | 2021-08-04 | |
| TRC | A617793-2.5mg |
(1R,2S)-2-Aminocyclopentanecarboxylic Acid |
122672-46-2 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A617793-5mg |
(1R,2S)-2-Aminocyclopentanecarboxylic Acid |
122672-46-2 | 5mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A617793-25mg |
(1R,2S)-2-Aminocyclopentanecarboxylic Acid |
122672-46-2 | 25mg |
$ 185.00 | 2022-06-08 | ||
| Ambeed | A285672-100mg |
(1R,2S)-2-Aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 100mg |
$250.0 | 2024-04-25 | |
| Ambeed | A285672-250mg |
(1R,2S)-2-Aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 250mg |
$400.0 | 2024-04-25 | |
| Ambeed | A285672-500mg |
(1R,2S)-2-Aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 500mg |
$667.0 | 2024-04-25 | |
| Ambeed | A285672-1g |
(1R,2S)-2-Aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 1g |
$999.0 | 2024-04-25 | |
| Ambeed | A285672-5g |
(1R,2S)-2-Aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 5g |
$2996.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124055-100mg |
(1R,2S)-2-aminocyclopentanecarboxylic acid |
122672-46-2 | 97% | 100mg |
¥1161.0 | 2024-04-25 |
(1R,2S)-2-Aminocyclopentanecarboxylic acid Suppliers
(1R,2S)-2-Aminocyclopentanecarboxylic acid Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (1R,2S)-2-Aminocyclopentanecarboxylic acid
(1R,2S)-2-Aminocyclopentanecarboxylic Acid: A Comprehensive Overview
(1R,2S)-2-Aminocyclopentanecarboxylic acid, also known by its CAS number 122672-46-2, is a unique organic compound with significant potential in various scientific and industrial applications. This compound is a chiral amino acid derivative, characterized by its cyclopentane ring structure and the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) in specific stereochemical configurations. The (1R,2S) designation refers to the spatial arrangement of these functional groups, which plays a crucial role in determining the compound's properties and reactivity.
The synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic acid involves advanced organic chemistry techniques, often employing asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have made it possible to produce this compound with high enantiomeric excess, which is essential for its application in pharmaceuticals and other fields where stereochemistry is critical. The compound's structure allows for various functionalization reactions, making it a versatile building block in organic synthesis.
One of the most promising applications of (1R,2S)-2-Aminocyclopentanecarboxylic acid is in drug discovery. Its unique stereochemistry enables it to interact with biological targets in a highly specific manner, making it a valuable candidate for developing new therapeutic agents. For instance, researchers have explored its potential as a component in peptide-based drugs and as a chiral catalyst in asymmetric catalysis. Recent studies have demonstrated its ability to modulate enzyme activity and inhibit certain pathological processes, highlighting its potential in treating diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, (1R,2S)-2-Aminocyclopentanecarboxylic acid has shown promise in materials science. Its chiral structure can be utilized to create advanced materials with tailored properties, such as liquid crystals and self-assembling polymers. The compound's ability to form stable supramolecular structures makes it an attractive candidate for developing new materials with applications in electronics, sensors, and drug delivery systems.
The environmental impact of synthesizing and using (1R,2S)-2-Aminocyclopentanecarboxylic acid has also been a topic of recent research. Scientists are exploring sustainable methods to produce this compound, including biocatalytic approaches that minimize waste and energy consumption. These efforts align with the growing demand for green chemistry practices in the pharmaceutical and chemical industries.
In conclusion, (1R,2S)-2-Aminocyclopentanecarboxylic acid (CAS No. 122672-46-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and stereochemical properties make it an invaluable tool in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
122672-46-2 ((1R,2S)-2-Aminocyclopentanecarboxylic acid) Related Products
- 64191-14-6((1S,2R)-2-Aminocyclopentanecarboxylic acid)
- 40482-05-1(trans-2-aminocyclopentanecarboxylic acid)
- 763057-00-7(Cyclopentanecarboxylicacid, 2-amino-4-ethyl-, (1R,2S,4S)-rel-)
- 768333-80-8(Cyclopentanecarboxylicacid, 2-amino-3-methyl-, (1R,2S,3S)-rel-)
- 156406-14-3(Cyclopentanecarboxylic acid, 2-amino-5-methyl-, (1alpha,2alpha,5beta)- (9CI))
- 757186-25-7(Cyclopentanecarboxylicacid, 2-amino-3-methyl-, (1S,2S,3R)-)
- 64191-13-5((1S,2S)-2-aminocyclopentanecarboxylic acid)
- 3814-46-8(2-aminocyclopentanecarboxylic acid)
- 37910-65-9(cis-2-aminocyclopentanecarboxylic acid)
- 156406-13-2(Cyclopentanecarboxylic acid, 2-amino-5-methyl-, (1alpha,2alpha,5alpha)- (9CI))